molecular formula C23H23ClFN5OS B2919381 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1116047-75-6

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2919381
CAS No.: 1116047-75-6
M. Wt: 471.98
InChI Key: RBQKYCPFBVKHGX-UHFFFAOYSA-N
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Description

The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one features a pyrimidine core substituted with a (2-chlorophenyl)methylamino group at position 6 and a sulfanyl linker at position 3. This linker connects to a ketone-bearing ethyl chain, which terminates in a 4-(2-fluorophenyl)piperazine moiety.

While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with medicinal chemistry strategies:

  • The 2-fluorophenylpiperazine group is a known pharmacophore in serotonin and dopamine receptor ligands .
  • The pyrimidine-sulfanyl motif may enhance metabolic stability compared to oxygen-based linkers .
  • Substituents like the (2-chlorophenyl)methylamino group could influence lipophilicity and binding affinity .

Synthesis likely involves coupling a 6-amino-substituted pyrimidine intermediate with a sulfonyl or sulfanyl reagent, followed by piperazine derivatization, analogous to methods described for related compounds .

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c24-18-6-2-1-5-17(18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-8-4-3-7-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQKYCPFBVKHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorophenyl and fluorophenyl groups, and the final coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Sulfanyl vs. sulfonyl linkers : Sulfanyl groups (target compound) may offer better resistance to oxidative metabolism compared to sulfonyl groups () .

Pyrimidine Derivatives

Pyrimidine scaffolds are common in kinase inhibitors and antiviral agents. Notable analogs:

Compound Name Pyrimidine Substituents Linker Type Reference
2-[(6-{[(2-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-... (2-Chlorophenyl)methylamino, sulfanyl Sulfanyl-ethyl ketone Target
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Trifluoromethylphenyl Carbonyl-piperazine
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidinylphenyl Ethyl ketone

Key Insights :

  • The sulfanyl linker in the target compound may improve solubility compared to carbonyl-linked analogs () .
  • Chlorophenyl substituents are associated with enhanced lipophilicity and membrane permeability .

Substituent Effects on Activity

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to aromatic pockets in receptors, while chlorine’s bulk may increase steric hindrance .
  • Sulfanyl vs.

Biological Activity

The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4OSC_{16}H_{19}ClN_{4}OS, indicating the presence of chlorine, fluorine, and sulfur atoms, which are crucial for its biological reactivity and activity. The compound features several key structural components:

  • Pyrimidine ring : Contributes to the compound's ability to interact with biological targets.
  • Sulfanyl group : Enhances the compound's reactivity.
  • Piperazine moiety : Often associated with various pharmacological activities.

Table 1: Structural Features

Structural FeatureDescription
Pyrimidine RingEssential for biological interactions
Sulfanyl GroupIncreases reactivity and potential binding
Piperazine MoietyLinked to various pharmacological effects

Biological Activity

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the chlorophenyl group is associated with enhanced antimicrobial activity against a range of pathogens.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer progression.

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of similar compounds demonstrated that those containing the sulfanyl group showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substituent : Enhances lipophilicity and cellular uptake.
  • Fluorine Atom : Modulates electronic properties, potentially improving binding affinity to target proteins.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APyrimidine ringAnticancerContains chlorine substituent
Compound BSulfonamide insteadAntibacterialLacks pyrimidine structure
Compound CMethylthio groupAnticancerDifferent substituent on phenyl ring

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